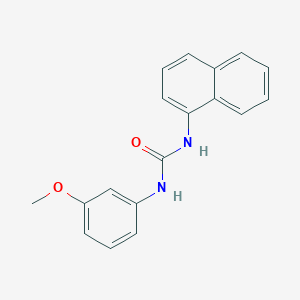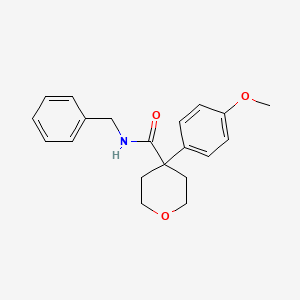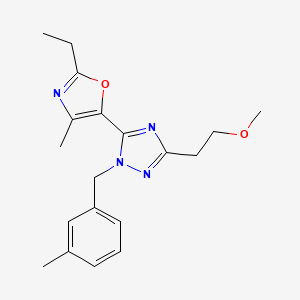![molecular formula C20H27ClN2O3 B5624632 8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one belongs to a class of organic compounds known as diazaspirodecanes. These compounds are characterized by a spirocyclic structure containing nitrogen atoms and have been studied for various pharmacological activities.
Synthesis Analysis
The synthesis of diazaspirodecanes often involves complex organic reactions. A related compound, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, was synthesized and studied for its antihypertensive activity, indicating a method of preparation for these types of compounds (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirodecanes includes a spirocyclic core. Studies on similar compounds, such as 5-oxa-2,6-diazaspiro[3.4]octan-1-ones, reveal the presence of conjugated systems and different ring conformations (Chiaroni et al., 2000).
Chemical Reactions and Properties
Diazaspirodecanes undergo various chemical reactions, including cycloadditions and Ritter reactions, to form structurally diverse derivatives (Rozhkova et al., 2013). These reactions are crucial for modifying the pharmacological properties of the compounds.
Physical Properties Analysis
The physical properties of diazaspirodecanes depend on their specific substituents and structural conformations. For instance, compounds with different substituents have shown varied crystal structures and physical characteristics (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the spirocyclic structure and the presence of nitrogen atoms. The reactivity of diazaspirodecanes with different reagents and under various conditions can lead to a wide range of chemical transformations (Smith & Stevens, 1979).
properties
IUPAC Name |
8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c1-15-12-16(21)4-5-17(15)19(25)22-9-6-20(7-10-22)13-18(24)23(14-20)8-3-11-26-2/h4-5,12H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPFZULLJYCRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5624554.png)

![3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B5624571.png)
![(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5624578.png)
![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)



![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)

![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5624633.png)
![(3R*,5S*)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5624651.png)